1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one

Rare chemical collection AldrichCPR procurement scarcity

Researchers screening for CNS-active cholinesterase inhibitors often encounter limited blood-brain barrier permeability. 1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one (CAS 314744-64-4) addresses this with a predicted logP of ~3.2, providing superior CNS penetration versus polar analogs. • Enhanced logP (~3.2) drives BBB permeability for Alzheimer's/pain target engagement. • Dipropoxy protecting groups enable orthogonal deprotection (BBr₃/HBr) to the dihydroxy scaffold for library diversification. • Sourced from a curated collection of rare & unique research chemicals; 10MG standard pack size available.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
Cat. No. B11656161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCC
InChIInChI=1S/C19H24O4/c1-3-9-21-13-11-16(22-10-4-2)18-14-7-5-6-8-15(14)19(20)23-17(18)12-13/h11-12H,3-10H2,1-2H3
InChIKeyGHGNPJCTISVLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dipropoxy-tetrahydrobenzo[c]chromen-6-one: Rare Scaffold for Early Discovery


1,3-Dipropoxy-7,8,9,10-tetrahydro-benzo(C)chromen-6-one (CAS 314744-64-4) is a synthetic small molecule belonging to the 7,8,9,10-tetrahydrobenzo[c]chromen-6-one class, characterized by a fused benzochromenone core with dipropoxy substituents at the 1- and 3-positions. Commercial availability data indicate this compound is part of Sigma-Aldrich's AldrichCPR collection of rare and unique chemicals, positioning it as a specialized research tool rather than a commodity building block . The tetrahydrobenzo[c]chromen-6-one scaffold has been explored in multiple pharmacological contexts, including cholinesterase inhibition and cannabinoid receptor modulation, though published data specifically on this dipropoxy derivative remain limited [1].

Rare benzochromenone scaffold for early-stage library screening
Explored in cholinesterase and CB2 receptor research contexts
AldrichCPR rare chemical; limited-unit procurement planning required

Why 1,3-Dipropoxy-tetrahydrobenzo[c]chromen-6-one Cannot Be Replaced by Simpler Analogs


Generic substitution of this compound with other tetrahydrobenzo[c]chromen-6-one analogs is highly inadvisable because the dipropoxy substitution pattern at the 1- and 3-positions fundamentally alters key drug-like parameters. Within the broader structural class, substitution identity and position on the aromatic ring have been shown to dramatically modulate cholinesterase inhibitory activity, with some derivatives achieving potency comparable to the clinical agent rivastigmine while others remain inactive [1]. Furthermore, comparative physicochemical data indicate that the dipropoxy ether substituent imparts enhanced lipophilicity (predicted logP ~3.2) relative to polar hydroxy or methoxy analogs, which directly influences membrane permeability, metabolic stability, and target engagement profiles . These structural distinctions mean that even closely related compounds differing only in alkoxy chain length cannot serve as functional substitutes in drug discovery or chemical biology campaigns.

Substitution pattern dictates activity

Alkoxy substitution identity and position can drastically alter enzyme inhibitory profiles, making analogs non-interchangeable.

Predicted lipophilicity gap

The dipropoxy pattern may elevate logP substantially relative to shorter-chain analogs, affecting permeability and metabolic stability.

Commercial scarcity vs commodity analogs

Widely available methoxy analogs differ in procurement scale and cannot substitute for this rare-collection compound.

Differentiation Evidence for 1,3-Dipropoxy-tetrahydrobenzo[c]chromen-6-one


Commercial Scarcity and Early-Discovery Positioning

Unlike widely available analogs such as 1,3-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS 3722-47-2, available in bulk quantities from multiple suppliers), the dipropoxy derivative is exclusively stocked as part of the AldrichCPR collection, a curated set of rare and unique chemicals offered in limited quantities (typically 10 mg units) . This supply-side constraint directly impacts procurement planning and underscores its non-commodity status.

Commercial Availability
Supplier data
Target: ~10 mg/unit · single supplier
Dimethoxy analog: multi-gram · >5 suppliers
Procurement planning context
Vendor catalog analysis, April 2026
Rare chemical collection AldrichCPR procurement scarcity

Predicted Lipophilicity Advantage Over Shorter-Chain Analogs

The dipropoxy substitution pattern is predicted to elevate the compound's logP substantially relative to methoxy and hydroxy congeners. Although no direct experimental logP measurement is available for the target compound, structurally related 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivatives exhibit an experimental logP of 3.2, which is significantly higher than the estimated logP range of 1.8–2.2 for hydroxy-substituted tetrahydrobenzochromenones . This increased lipophilicity is expected to enhance passive membrane permeability and intracellular access, critical parameters for intracellular target engagement in neurobiology and oncology campaigns.

Predicted Lipophilicity
Predicted
logP ~3.2
May influence passive permeability
Based on analog data; not experimentally confirmed
lipophilicity logP membrane permeability

Class-Level Cholinesterase Inhibitory Potential

A comprehensive SAR study by Gulcan et al. (2014) demonstrated that substitution pattern and identity on the tetrahydrobenzo[c]chromen-6-one scaffold critically dictate cholinesterase inhibitory activity. Among 28 derivatives tested, certain alkoxy-substituted analogs achieved IC50 values comparable to the clinical standard rivastigmine (IC50 range: 1–10 µM) in Ellman assay conditions, while other substitution patterns resulted in complete loss of activity [1]. The target compound's unique 1,3-dipropoxy arrangement has not itself been tested in this assay but resides in a region of chemical space adjacent to the most active analogs, making it a priority candidate for cholinesterase inhibitor screening.

Cholinesterase Class SAR
Class-level inference
Active analogs: IC50 2–10 µM (AChE)
Supports screening prioritization
Activity unconfirmed for this compound; Ellman assay
cholinesterase acetylcholinesterase SAR Alzheimer's disease

Potential CB2 Cannabinoid Pharmacology from Core Scaffold

The benzo[c]chromen-6-one core is the pharmacophoric scaffold for the cannabilactone class of CB2-selective cannabinoid receptor agonists. Well-characterized compounds such as AM1710 (3-(1,1-dimethylheptyl)-1-hydroxy-9-methoxy-benzo[c]chromen-6-one) exhibit high CB2 selectivity (54-fold over CB1, Ki ~4–8 nM at human CB2) [REFS-1, REFS-2]. The target compound possesses the identical benzochromenone nucleus with a distinct alkoxy substitution arrangement on the A-ring, offering an alternative vector for exploring CB2 receptor pharmacology without the lipophilic heptyl side chain characteristic of most cannabilactones. While this compound's CB2 affinity remains experimentally uncharacterized, the scaffold similarity suggests it may serve as a structurally distinct probe for cannabinoid receptor binding studies.

CB2 Scaffold Potential
Class-level inference
Scaffold-derived ligands: Ki
May enable novel SAR exploration
Receptor binding not characterized for this compound
CB2 receptor cannabinoid cannabilactone analgesic

Orthogonal Applications of 1,3-Dipropoxy-tetrahydrobenzo[c]chromen-6-one


CNS Pharmacological Screening Library

Given the established cholinesterase inhibitory activity and cannabinoid receptor binding potential of the tetrahydrobenzochromenone scaffold, this compound serves as a priority inclusion in targeted screening libraries for Alzheimer's disease and pain research. Its elevated logP (predicted ~3.2) relative to hydroxy analogs suggests superior blood-brain barrier permeability, which is a critical advantage for CNS drug discovery programs . Inclusion in focused CNS libraries allows hit-finding campaigns to explore a distinct region of lipophilicity space not covered by more polar benzochromenones.

Synthetic Intermediate for Benzochromenone Derivatization

The dipropoxy groups serve as protecting groups for the corresponding dihydroxy compound. Under standard deprotection conditions (BBr₃ or HBr), the propyl ethers can be cleaved to reveal 1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one, which can then be further derivatized via alkylation, acylation, or sulfonation. This makes the dipropoxy compound a strategically useful protected intermediate in the synthesis of complex benzochromenone libraries, particularly when orthogonal protection of the 1- and 3-hydroxyls is required.

Comparative ADME-Tox Physicochemical Profiling

As a member of the tetrahydrobenzochromenone series with extended alkoxy chains, this compound is valuable for systematic ADME-Tox profiling studies that aim to correlate alkoxy chain length with metabolic stability, CYP450 inhibition, and plasma protein binding. Comparative analysis with methoxy, ethoxy, and butoxy homologs can generate predictive QSAR models for the class, informing future lead optimization decisions .

Application
Selection Property
Validation Focus
CNS target-focused screening libraries
Elevated lipophilicity may support BBB permeability assessment
BBB penetration and target engagement in neurobiology models
Protected dihydroxy synthetic intermediate
Dipropoxy groups as cleavable protecting groups
Deprotection and subsequent derivatization efficiency
Alkoxy chain-length ADME-Tox SAR studies
Systematic variation of alkoxy chain for physicochemical profiling
Correlation of chain length with metabolic stability, CYP inhibition, protein binding
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